

# Mocetinostat (MGCD0103) Pharmacokinetic Data in Rats

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## Compound Focus: Mocetinostat

CAS No.: 726169-73-9

Cat. No.: S548550

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The table below summarizes the key quantitative data from a rat pharmacokinetic study as published in the identified research [1].

Parameter	Value / Finding	Notes
Analytical Technique	Liquid Chromatography-Mass Spectrometry (LC-MS)	Method used for quantification
Linear Range	5 - 5000 ng/mL	In rat plasma
Accuracy	96.5% - 109.7%	--
Precision (RSD)	< 11% (Intra-day & Inter-day)	--
Mean Recovery	89.7% - 96.1%	--
Matrix Effect	94.5% - 97.4%	--
Bioavailability	29.3%	After a 15 mg/kg oral dose vs. 3 mg/kg IV dose

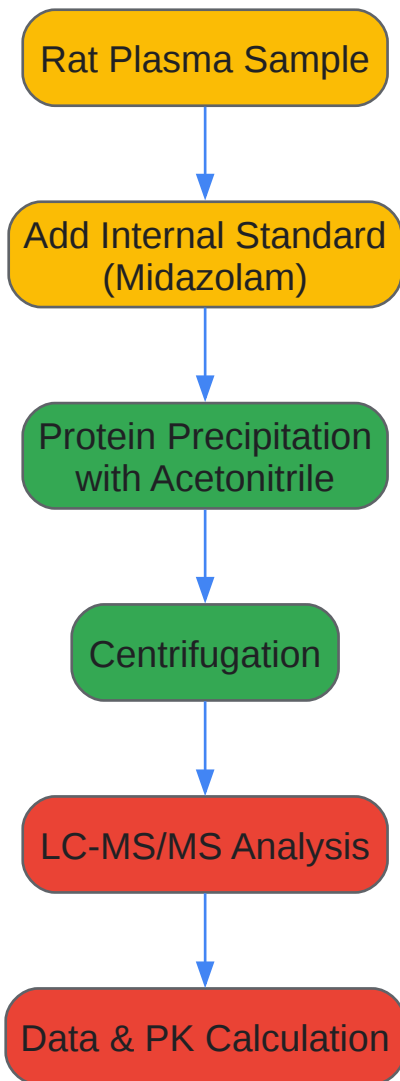
## Experimental Methodology Overview

Based on the search results, here is a summary of the core experimental protocols used in the study [1]. Please note that some specific details (like vendor sources for some materials) are not provided in the available abstract.

- **Sample Preparation:** The method used protein precipitation with **acetonitrile**. After adding the internal standard (midazolam), acetonitrile was added to the rat plasma samples to precipitate proteins. The mixture was then centrifuged, and the supernatant was likely collected for analysis [1].
- **Chromatographic Separation:**
  - **Column:** **C18 column** (2.1 mm × 50 mm, 3.5 μm particle size) [1].
  - **Mobile Phase:** A gradient elution using **acetonitrile** and **0.1% formic acid in water** [1].
  - **Flow Rate:** Not specified in the abstract [1].
- **Mass Spectrometric Detection:**
  - **Ion Source:** **Electrospray Ionization (ESI)**, operated in **positive ion mode** [1].
  - **Detection Mode:** **Selective Ion Monitoring (SIM)** [1].
  - **Ions Monitored:** The target fragment ion for MGCD0103 was **m/z 397**, and for the internal standard (midazolam) it was **m/z 326** [1].
- **Pharmacokinetic Study Design:**
  - **Animals:** Rats (specific strain not mentioned in abstract) [1].
  - **Dosing:** The study involved **intravenous (3 mg/kg)** and **oral (15 mg/kg)** administration of MGCD0103 [1].
  - **Data Analysis:** Plasma concentration-time data was collected and used to calculate pharmacokinetic parameters, including **oral bioavailability** [1].

## Mocetinostat Workflow and Pharmacokinetic Pathway

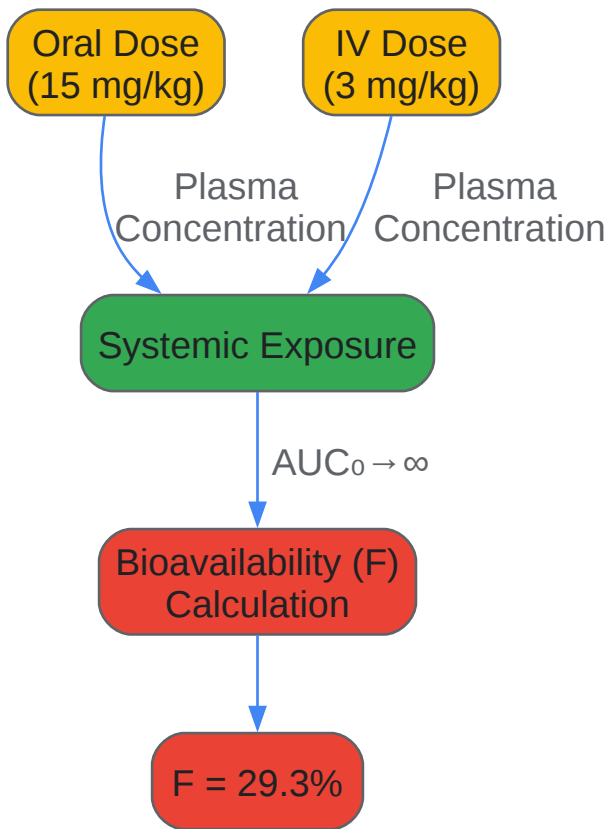
The following diagram illustrates the experimental workflow for the bioanalysis of **mocetinostat** in rat plasma.



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Experimental workflow for the bioanalysis of **mocetinostat** in rat plasma [1].

The diagram below summarizes the key pharmacokinetic findings and their relationships from the rat study.



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Pathway of key pharmacokinetic parameters and bioavailability calculation [1].

## Important Context and Limitations

- **Selective HDAC Inhibition:** **Mocetinostat** is an isotype-selective HDAC inhibitor, primarily targeting Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes, which differentiates it from broader pan-inhibitors [2] [3].
- **Information Gaps:** The available public information is from a 2014 study abstract [1]. Critical protocol details are unavailable, including: specific equipment models, full mobile phase gradient, injection volume, calibration standard preparation, and animal handling procedures.
- **Clinical Relevance:** While this data is from an animal model, **mocetinostat** has been evaluated in human clinical trials for various cancers, where it demonstrated a favorable pharmacokinetic profile with a half-life of approximately 7-11 hours [2].

For a replicable protocol, I recommend searching specialized scientific databases like PubMed or Scopus for the full text of the original 2014 article in *Xenobiotica*, or contacting the corresponding authors directly.

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## References

1. Liquid chromatography mass spectrometry determination of... [pubmed.ncbi.nlm.nih.gov]
2. Mocetinostat (MGCD0103): a review of an isotype ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]
3. Mocetinostat - an overview [sciencedirect.com]

To cite this document: Smolecule. [Mocetinostat (MGCD0103) Pharmacokinetic Data in Rats].

Smolecule, [2026]. [Online PDF]. Available at:

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